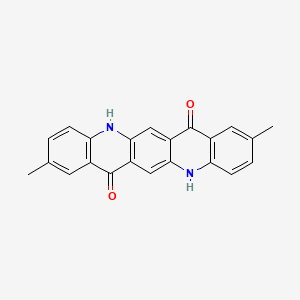

2,9-Dimethylquinacridone

Cat. No. B1329379

Key on ui cas rn:

980-26-7

M. Wt: 340.4 g/mol

InChI Key: TXWSZJSDZKWQAU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04544746

Procedure details

Two hundred ml of polyphosphoric acid and 100 ml of 85% phosphoric acid are mixed in a mechanically stirred beaker and allowed to cool to 40° C. Thirty grams of 2,5-di(p-tolylamino)terephthalic acid (DTTA) are added in small portions, successively, under intense agitation by Gifford-Wood homogenizer. Care is taken to dissolve each portion before adding another one. The temperature is kept below 60° C. by external water bath cooling. After having dissolved all of the DTTA, as ascertained by dipping a glass rod into the viscous reaction medium and examining for solid particles clinging to the rod, the solution is transferred into a 500 ml round-bottom flask equipped with mechanical stirrer, CaSO4 drying tube, N2 inlet and thermometer, and heated to 100° C. within 45 minutes with stirring. The temperature is held at 100° C. for 45 minutes. The solution develops an orange-brown fluorescense during this time. The solution is poured into 2 l of water with mechanical stirring, generating a dark-colored precipitate. Stirring is continued for 10 minutes. The precipitate is filtered, washed acid-free with water and suspended in 2 l of H2O. The suspension is made basic with a pH of 12 by adding 50 wt % aqueous NaOH solution with stirring, is heated, kept at 60° C. for 15 minutes with continued stirring and filtered while warm. The filter cake is washed with water and dried in a vacuum oven at 70°-80° C. to give 4.0 g (15% yield) of apparently 2,9-dimethylquinacridone by-product. The filtrate and wash water combined are acidified with acetic acid to a pH of 4, with stirring. The resulting red precipitate is filtered, washed acid-free with water and dried overnight at 70°-80° C. under vacuum and slight N2 purge to give 22.3 g (78% yield) of red 2-(p-tolyl)amino-3-carboxy-7-methyl-9(10H)acridinone (TMCA).

[Compound]

Name

polyphosphoric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

15%

Identifiers

|

REACTION_CXSMILES

|

P(=O)(O)(O)O.[C:6]1([CH3:33])[CH:11]=[CH:10][C:9]([NH:12][C:13]2[CH:21]=[C:20]([C:22]([OH:24])=O)[C:19]([NH:25][C:26]3[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][CH:27]=3)=[CH:18][C:14]=2[C:15](O)=[O:16])=[CH:8][CH:7]=1>O>[CH3:32][C:29]1[CH:28]=[CH:27][C:26]2[NH:25][C:19]3[C:20]([C:22](=[O:24])[C:31]=2[CH:30]=1)=[CH:21][C:13]1[NH:12][C:9]2[CH:8]=[CH:7][C:6]([CH3:33])=[CH:11][C:10]=2[C:15](=[O:16])[C:14]=1[CH:18]=3

|

Inputs

Step One

[Compound]

|

Name

|

polyphosphoric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=C(C=C1)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=C(C=C1)C)C

|

Step Four

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve each portion

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

before adding another one

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The temperature is kept below 60° C. by external water bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution is transferred into a 500 ml round-bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical stirrer, CaSO4 drying tube, N2 inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, and heated to 100° C. within 45 minutes

|

|

Duration

|

45 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for 10 minutes

|

|

Duration

|

10 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed acid-free with water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 50 wt % aqueous NaOH solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

kept at 60° C. for 15 minutes

|

|

Duration

|

15 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with continued stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while warm

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake is washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven at 70°-80° C.

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 15% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |